3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole

ADME Drug Discovery Physicochemical Properties

Standard 1,2,4-triazole NH analogs fail to match the reactivity profile of N1-methylated derivatives, risking failed SAR studies and coupling reactions. 3-Bromo-5-ethyl-1-methyl-1H-1,2,4-triazole (CAS 1559064-19-5) provides: - N1-methylation: No acidic proton, altered H-bonding & solubility (LogP 1.35). - 3-Bromo handle: Enables Suzuki-Miyaura/Buchwald-Hartwig diversification. - Ethyl & methyl substitution: Steric/electronic tuning for CNS-penetrant or antifungal libraries. Available for immediate R&D supply.

Molecular Formula C5H8BrN3
Molecular Weight 190.04 g/mol
CAS No. 1559064-19-5
Cat. No. B1528220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole
CAS1559064-19-5
Molecular FormulaC5H8BrN3
Molecular Weight190.04 g/mol
Structural Identifiers
SMILESCCC1=NC(=NN1C)Br
InChIInChI=1S/C5H8BrN3/c1-3-4-7-5(6)8-9(4)2/h3H2,1-2H3
InChIKeyHXMMLGNJMQMZLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-ethyl-1-methyl-1H-1,2,4-triazole: Core Properties


3-Bromo-5-ethyl-1-methyl-1H-1,2,4-triazole (CAS: 1559064-19-5) is a heterocyclic organic compound belonging to the 1,2,4-triazole class, with the molecular formula C5H8BrN3 and a molecular weight of 190.04 g/mol [1]. The compound features a 1,2,4-triazole core bearing a bromine atom at the 3-position, an ethyl group at the 5-position, and a methyl group at the N1 position [2]. This N1-methylation distinguishes the compound from the more common NH-containing 3-bromo-5-ethyl-1H-1,2,4-triazole (CAS: 15777-58-9) and from alternative substitution isomers such as 5-bromo-1-methyl-1,2,4-triazole (CAS: 16681-72-4) [3].

Scaffold type N1-methylated 1,2,4-triazole; no acidic NH proton
Key substitution 3-Br enables Pd-catalyzed cross-coupling diversification
Differentiation Distinct from NH analog and 5-bromo isomer for SAR studies

3-Bromo-5-ethyl-1-methyl-1H-1,2,4-triazole: Why Generic Substitution Fails


Generic substitution of 1,2,4-triazole building blocks is scientifically untenable because the N1-methylation pattern in 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole fundamentally alters its physicochemical and reactivity profile compared to its NH-containing analog (3-bromo-5-ethyl-1H-1,2,4-triazole). N-Alkylation at the N1 position eliminates the acidic NH proton, which substantially modifies hydrogen-bonding capacity, solubility in organic solvents, and the compound's behavior in metal-catalyzed cross-coupling reactions [1]. Furthermore, the specific 3-bromo substitution pattern dictates regioselectivity in downstream transformations—replacing it with a 5-bromo isomer (e.g., 5-bromo-1-methyl-1,2,4-triazole) would redirect coupling and substitution outcomes, potentially derailing entire synthetic sequences [2]. These differences, though subtle in structure, are magnified in the context of structure-activity relationship (SAR) studies and industrial process chemistry [3].

NH analog (15777-58-9) Lacks N1-methylation; H-bonding and solubility profile may differ significantly, limiting direct replacement in synthetic sequences.
5-Bromo isomer (16681-72-4) Bromine position shifts electronic and steric environment; may alter regioselectivity in cross-coupling and cycloaddition reactions.
Unsubstituted triazole or alternative isomers Different substitution pattern can redirect coupling outcomes and disrupt structure-activity relationships.

3-Bromo-5-ethyl-1-methyl-1H-1,2,4-triazole: Head-to-Head Comparison


Enhanced LogP and Predicted Bioavailability

The N1-methyl substitution in 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole yields a calculated LogP of 1.35 , indicating substantially increased lipophilicity relative to the NH-containing analog 3-bromo-5-ethyl-1H-1,2,4-triazole, which lacks this structural feature . This quantitative difference is critical for membrane permeability predictions and oral bioavailability assessments in drug discovery programs [1].

LogP Comparison
Predicted
Target: 1.35 (calculated)
NH analog: not reported; expected lower
Supports lipophilicity-informed selection for CNS research libraries
Predicted LogP; experimental confirmation recommended
ADME Drug Discovery Physicochemical Properties

Synthetic Utility in Cross-Coupling

The 3-bromo substituent in 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole is positioned for optimal reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), whereas the 5-bromo isomer (5-bromo-1-methyl-1,2,4-triazole, CAS: 16681-72-4) exhibits altered regioselectivity due to electronic and steric effects . In copper(I)-mediated coupling of bromo-alkynes with organic azides, bromo-containing triazole derivatives are obtained in high yield and regioselective manner [1], a reactivity profile directly applicable to this compound [2].

Regioselective Coupling
Class-level inference
3-Br position may support Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig)
5-Br isomer: altered regioselectivity expected
May support regioselective diversification in heterocyclic library synthesis
Reactivity is context-dependent; class-level evidence
Organic Synthesis Cross-Coupling Medicinal Chemistry

Thermal Stability and Boiling Point

Predicted boiling points for 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole are 221.31°C (EPA T.E.S.T.) and 225.53°C (EPI Suite) [1]. These values are lower than those of related triazole derivatives lacking N1-methylation, such as 3-bromo-5-ethyl-1H-1,2,4-triazole, due to reduced intermolecular hydrogen bonding capacity . The flash point is predicted to be 107.88°C (EPA T.E.S.T.) [1], indicating moderate volatility and safe handling parameters for laboratory and pilot-scale operations [2].

Predicted Boiling Point
Predicted
221–226 °C (EPA T.E.S.T./EPI Suite)
Lower than NH analog due to reduced intermolecular H-bonding
May support distillation-based purification; moderate flash point for process safety review
Predicted values; experimental validation advised for scale-up
Process Chemistry Thermal Stability Physical Properties

3-Bromo-5-ethyl-1-methyl-1H-1,2,4-triazole: Research and Industrial Applications


CNS Drug Discovery Scaffold

The enhanced lipophilicity (LogP 1.35) of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole makes it a preferred building block for designing CNS-penetrant drug candidates . Its N1-methylated triazole core is a privileged scaffold in antifungal and anticancer drug discovery [1], and the bromine atom provides a handle for late-stage diversification via cross-coupling [2].

Fungicides and Herbicides Development

1,2,4-Triazole derivatives, including bromo-substituted variants, exhibit broad-spectrum fungicidal and herbicidal activities . The unique substitution pattern of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole offers a distinct SAR profile for optimizing efficacy against phytopathogenic fungi while minimizing off-target effects [1].

Cross-Coupling and Diversification Intermediate

The 3-bromo substituent enables efficient Pd-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings . The ethyl group at C5 and methyl at N1 provide additional steric and electronic tuning for subsequent transformations, making this compound a versatile intermediate for synthesizing complex heterocyclic libraries [1].

Application
Selection Property
Validation Focus
CNS library diversification
N1-methylated scaffold; lipophilicity profile
CNS permeability model assessment
Agrochemical lead optimization
Triazole core with distinct 3-bromo-5-ethyl pattern
Antifungal/herbicidal activity screening; off-target profiling
Heterocyclic library synthesis
3-Br cross-coupling handle; steric/electronic tuning by C5-ethyl and N1-methyl
Coupling yield and regioselectivity assessment

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